molecular formula C9H13Cl2N B7821259 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride

Cat. No.: B7821259
M. Wt: 206.11 g/mol
InChI Key: RTPMRVSAKBTCBG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride is an organic compound with the molecular formula C9H13Cl2N It is a derivative of phenylpropanolamine, where the phenyl ring is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon to reduce the intermediate compounds.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropanolamines.

Scientific Research Applications

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity.

    Enzymatic Pathways: It may inhibit or activate specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A structurally related compound with similar pharmacological properties.

    4-Chlorophenylalanine: Another compound with a similar phenyl ring substitution.

    Amphetamine: Shares a similar core structure but differs in its substitution pattern.

Uniqueness

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(6-11)8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPMRVSAKBTCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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